molecular formula C12H15ClO B8696042 7-Chloro-2,2,4,5-tetramethyl-2,3-dihydrobenzofuran CAS No. 157189-05-4

7-Chloro-2,2,4,5-tetramethyl-2,3-dihydrobenzofuran

Cat. No. B8696042
M. Wt: 210.70 g/mol
InChI Key: RUYCTZBIGHPSOX-UHFFFAOYSA-N
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Patent
US05631208

Procedure details

To a solution of 23.8 g of the methally 2-chloro-4,5-dimethylphenyl ether in 200 ml absolute dichloromethane at -70° C. was added 10 g of AlCl3 under a current of nitrogen gas. After stirring and warming to the room temperature over a period of 1 hour, the reaction mixture was added 200 ml of ice-water and the aqueous layer was extracted with dichloromethane. The organic extract was washed with water, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to afford a crude product. Final purification was carried by silica-gel column chromatography to afford 20 g of 7-chloro-2,3-dihydro-2,2,4,5-tetramethylbenzofuran as yellow oil.
Name
2-chloro-4,5-dimethylphenyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1C=C(C)C(C)=[CH:4][C:3]=1[O:10][C:11]1[CH:16]=[C:15]([CH3:17])[C:14]([CH3:18])=[CH:13][C:12]=1[Cl:19].[Al+3].[Cl-].[Cl-].[Cl-].Cl[CH2:25]Cl>>[Cl:19][C:12]1[C:11]2[O:10][C:3]([CH3:2])([CH3:4])[CH2:25][C:16]=2[C:15]([CH3:17])=[C:14]([CH3:18])[CH:13]=1 |f:1.2.3.4|

Inputs

Step One
Name
2-chloro-4,5-dimethylphenyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)C)C)OC1=C(C=C(C(=C1)C)C)Cl
Name
Quantity
10 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
200 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
ice water
Quantity
200 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a crude product
CUSTOM
Type
CUSTOM
Details
Final purification

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=2CC(OC21)(C)C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 20 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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